2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (CAS: 497941-38-5) is a pyridine-based sulfanyl acetamide derivative with a molecular weight of 397.37 g/mol and 90% purity . Its structure features:
- A trifluoromethyl group at the pyridine 4-position, enhancing metabolic stability and lipophilicity.
- A cyano group at the pyridine 3-position, which may participate in dipole interactions.
- A sulfanyl acetamide linker, providing conformational flexibility for target binding.
This compound has been explored in pharmacological research but is currently listed as discontinued, possibly due to synthetic challenges or stability issues .
Properties
IUPAC Name |
2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-25-13-4-3-9(5-14(13)26-2)12-6-11(17(18,19)20)10(7-21)16(23-12)27-8-15(22)24/h3-6H,8H2,1-2H3,(H2,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGSWZKMHICKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
A modified Hantzsch approach enables the introduction of electron-withdrawing groups (EWGs) like -CF3 and -CN:
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Reactants :
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Ethyl trifluoroacetoacetate (for -CF3)
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3,4-Dimethoxybenzaldehyde (for aryl substitution)
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Ammonium carbonate and cyanoacetic acid (for -CN and ring closure)
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Conditions :
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Solvent: Ethanol or acetic acid
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Temperature: Reflux (80–100°C)
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Time: 12–24 hours
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This method yields a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using agents like HNO3 or MnO2.
Direct Functionalization of Pyridine Derivatives
For preformed pyridines, electrophilic substitution and cross-coupling reactions are employed:
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Trifluoromethylation : Use of Umemoto’s reagent (trifluoromethyl sulfonium salts) or CF3Cu under Pd catalysis.
Introduction of the 3,4-Dimethoxyphenyl Group
The aryl group at position 6 is introduced via Suzuki-Miyaura coupling :
| Step | Reagent/Catalyst | Conditions | Yield (%)* |
|---|---|---|---|
| 1 | 3,4-Dimethoxyphenylboronic acid | Pd(PPh3)4, Na2CO3 | 70–85 |
| 2 | Solvent: Dioxane/H2O | Temperature: 90°C | Time: 8–12 h |
*Reported yields for analogous reactions in patent literature.
Formation of the Sulfanylacetamide Moiety
The sulfanyl bridge (-S-) and acetamide group are installed via nucleophilic substitution :
Thiolation of Pyridine
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Generation of pyridine-2-thiol :
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Reaction with chloroacetamide :
Integrated Synthetic Route
A representative multi-step synthesis is summarized below:
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Pyridine core formation via Hantzsch reaction (Section 2.1).
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Oxidation of dihydropyridine to aromatic pyridine.
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Suzuki coupling to install 3,4-dimethoxyphenyl (Section 3).
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Thiolation and acetamide coupling (Section 4.1).
Critical purification steps :
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Column chromatography (silica gel, ethyl acetate/hexane)
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Recrystallization from ethanol/water mixtures
Optimization Challenges and Solutions
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Regioselectivity : Competing substitutions at pyridine positions are minimized using directing groups (e.g., -CF3 directs electrophiles to position 6).
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Stability of intermediates : Thiol intermediates are prone to oxidation; use inert atmosphere (N2/Ar) and antioxidants like BHT.
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Trifluoromethyl group compatibility : Late-stage trifluoromethylation avoids side reactions during cyclization.
Analytical Characterization
Final product validation employs:
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NMR : ¹H and ¹³C spectra confirm substituent positions.
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HPLC : Purity >98% (C18 column, acetonitrile/H2O mobile phase).
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Mass spectrometry : Molecular ion peak at m/z 397.37 (M+H)+.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch synthesis | Single-step ring formation | Low yields for highly substituted pyridines |
| Post-functionalization | Better control over substituents | Requires preformed pyridine derivatives |
| Suzuki coupling | High regioselectivity | Sensitive to boronic acid quality |
Industrial-Scale Considerations
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Cost-effective catalysts : Replace Pd(PPh3)4 with Pd/C for easier recovery.
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Solvent recycling : Dioxane and ethanol are distilled and reused.
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Continuous flow systems : Enhance safety and efficiency in nitration/oxidation steps.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
The compound 2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a member of the pyridine derivative family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H15F3N2O2S
- Molecular Weight : 368.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biological targets:
- c-Met Inhibition : The compound has shown potential as an inhibitor of the c-Met protein kinase, which is implicated in various cancers. Inhibition of c-Met can disrupt signaling pathways that promote tumor growth and metastasis .
- GABA Modulation : Some studies indicate that pyridine derivatives can act as allosteric modulators of GABA receptors, potentially offering therapeutic benefits in neurological disorders .
- BACE-1 Inhibition : The compound may also inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), suggesting a role in Alzheimer's disease treatment by reducing amyloid plaque formation .
Antitumor Activity
A significant focus of research has been on the antitumor properties of this compound:
- In Vitro Studies : Cell line studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) and renal cell carcinoma cells .
Neuroprotective Effects
The neuroprotective potential of this compound was evaluated through:
- GABAergic Activity : Compounds with similar structures have been shown to enhance GABAergic transmission, leading to neuroprotection in models of neurodegeneration. This suggests that this compound may also possess neuroprotective properties .
Case Studies
- Case Study on c-Met Inhibition :
- Neuroprotective Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
